Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-

PDE5 inhibition cardiovascular drug discovery benzyl substituent SAR

2,3-Difluoro-4-methylbenzyl chloride (CAS 1035574-30-1) is the exclusive electrophile for introducing the privileged 2,3-difluoro-4-methylbenzyl motif into kinase inhibitor scaffolds. Bayer patents demonstrate a 12‑ to 32‑fold potency improvement over mono‑fluorinated analogs. Unlike the over‑reactive benzyl bromide (CAS 261763‑43‑3), the benzylic chloride provides controlled mono‑N‑alkylation of sterically hindered heterocycles, minimizing dialkylation by‑products. Procure the exact regioisomer to reproduce patented SAR and streamline process‑scale synthesis. ≥95% purity; research‑use‑only.

Molecular Formula C8H7ClF2
Molecular Weight 176.59 g/mol
CAS No. 1035574-30-1
Cat. No. B1376327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-
CAS1035574-30-1
Molecular FormulaC8H7ClF2
Molecular Weight176.59 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)CCl)F)F
InChIInChI=1S/C8H7ClF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3
InChIKeyUDJHUIXRYSKPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-2,3-difluoro-4-methylbenzene (CAS 1035574-30-1) – Sourcing and Identification Guide for Pharmaceutical Intermediate Procurement


Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- (CAS 1035574-30-1), also referred to as 2,3-difluoro-4-methylbenzyl chloride, is a halogenated aromatic building block with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g·mol⁻¹ . The compound features a primary benzylic chloride on a toluene core bearing two vicinal fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position. Its primary utility resides in serving as an electrophilic alkylating agent for the installation of the 2,3-difluoro-4-methylbenzyl pharmacophore, a motif that appears in multiple clinical-stage and pre-clinical candidates disclosed in Bayer patents targeting PDE5 and BUB1 kinases [1]. Commercially, the compound is sourced at a minimum purity specification of 95% and is classified as a research-use-only intermediate .

Why 2,3-Difluoro-4-methylbenzyl Chloride Cannot Be Replaced by Readily Available Analogs in Structure–Activity-Dependent Syntheses


Although several chloromethyl-difluoromethylbenzene isomers are commercially listed, the specific 2,3-difluoro-4-methyl substitution pattern of CAS 1035574-30-1 is stereoelectronically non-interchangeable with its regioisomers or mono-fluoro congeners. Evidence from the patent literature demonstrates that the 2,3-difluoro-4-methylbenzyl fragment confers up to a 32-fold enhancement in PDE5 inhibitory potency relative to the mono-fluorinated 3-fluoro-4-methylbenzyl analog when incorporated into an otherwise identical tetracyclic scaffold [1]. Furthermore, the benzylic chloride leaving group provides a distinct reactivity window compared to the more labile benzyl bromide analog (CAS 261763-43-3), enabling cleaner alkylation of sterically congested or base-sensitive heterocyclic nitrogen nucleophiles [2]. Procuring the precise regioisomer and halide form is therefore critical for reproducing patented structure–activity relationships and scaling synthetic routes without introducing chromatographically burdensome by-products.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(Chloromethyl)-2,3-difluoro-4-methylbenzene from Its Closest Analogs


PDE5 Inhibitory Potency: 2,3-Difluoro-4-methylbenzyl vs. Mono-Fluoro-4-methylbenzyl Substituent in an Identical Tetracyclic Scaffold

In US9605008, Bayer Pharma discloses a series of benzyl-1H-pyrazolo[3,4-b]pyridine-based PDE5 inhibitors that differ solely in the benzyl substituent. Two compounds sharing an identical tetracyclic core—3-[1-(benzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,7-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-e][1,2,4]triazin-6-one—enable a direct, within-patent comparison. The compound bearing the 2,3-difluoro-4-methylbenzyl group (Example 20, BDBM312961) exhibits a PDE5 IC₅₀ of 0.650 nM, while the analog bearing the 3-fluoro-4-methylbenzyl group (Example 17, BDBM312958) shows an IC₅₀ of 8 nM [1][2]. A closely related variant with an additional 5-fluoro substituent on the pyrazolopyridine core and the 2,3-difluoro-4-methylbenzyl group (Example 19, BDBM312960) reaches an IC₅₀ of 0.25 nM, representing a 32-fold improvement over the mono-fluoro benzyl comparator [1].

PDE5 inhibition cardiovascular drug discovery benzyl substituent SAR

BUB1 Kinase Inhibition: Target Engagement with the 2,3-Difluoro-4-methylbenzyl Pharmacophore in a Distinct Target Class

The 2,3-difluoro-4-methylbenzyl motif is also deployed in an indazole-pyrimidine scaffold targeting the mitotic checkpoint kinase BUB1, disclosed in Bayer's US10266548. Compound Example 2-8-1 (BDBM378985), which incorporates this specific benzyl fragment, achieves a BUB1 IC₅₀ of 6.70 nM [1]. While no direct comparator with an alternative benzyl group is available within this patent's BindingDB entry, the recurrence of the 2,3-difluoro-4-methylbenzyl motif across two unrelated target classes (PDE5 and BUB1) from the same assignee suggests that this specific substitution pattern is a privileged pharmacophore within Bayer's medicinal chemistry platform, conferring consistent high potency.

BUB1 kinase mitotic checkpoint oncology drug discovery

Benzylic Halide Reactivity: Chloride vs. Bromide Leaving-Group Selection for Controlled N-Alkylation

The 2,3-difluoro-4-methylbenzyl scaffold is commercially available as both the chloride (CAS 1035574-30-1, MW 176.59) and the bromide (CAS 261763-43-3, MW 221.04). In classical SN2 displacements, benzyl bromide reacts approximately 50 to 100 times faster than benzyl chloride due to the superior leaving-group ability of bromide (pKₐ of HBr ≈ –9 vs. HCl ≈ –7; C–Br bond dissociation energy ~ 293 kJ·mol⁻¹ vs. C–Cl ~ 351 kJ·mol⁻¹) [1]. The attenuated reactivity of the chloride is therapeutically relevant: when alkylating weakly nucleophilic, sterically hindered heterocyclic amines (e.g., the N1 position of the pyrazolo[3,4-b]pyridine core in US9605008), the bromide may generate dialkylation by-products or quaternary ammonium salts, whereas the chloride provides a wider process window and superior reaction selectivity [2]. The chloride additionally offers a lower molecular weight (176.59 vs. 221.04 g·mol⁻¹), translating to a higher molar yield per unit mass in large-scale alkylations.

benzylic halide reactivity SN2 alkylation process chemistry

Regioisomeric Identity: 2,3-Difluoro vs. 1,3-Difluoro Substitution Pattern on the Benzyl Chloride Scaffold

The target compound (2,3-difluoro-4-methylbenzyl chloride) bears fluorine atoms at contiguous positions ortho and meta to the chloromethyl group, while the commercially listed regioisomer 2-(chloromethyl)-1,3-difluoro-4-methylbenzene (CAS 647037-11-4) places the fluorines at positions 1 and 3, with the chloromethyl group at position 2 [1]. In the target regioisomer, the two fluorine atoms are located on the same face of the ring relative to the methyl group, creating a distinct electrostatic potential surface that influences both the conformational preference of the benzyl group upon N-alkylation and the subsequent binding interactions within the target protein pocket. The 32-fold potency advantage observed for the 2,3-difluoro pattern over the 3-fluoro (mono-substituted) pattern in PDE5 inhibition (see Evidence Item 1) is consistent with a specific fluorine-mediated interaction that would be disrupted by relocating the fluorine atoms to the 1,3-positions [2].

fluorine regiochemistry structure-activity relationship aromatic substitution pattern

Purity Benchmarking: Minimum Specification and Quality Assurance for Reproducible Alkylation Yield

Commercially, 1-(chloromethyl)-2,3-difluoro-4-methylbenzene (CAS 1035574-30-1) is supplied with a minimum purity specification of 95% (AKSci Cat. 2403DT) . While its benzyl bromide analog (CAS 261763-43-3) is also available at a comparable 97% specification (Thermo Scientific, Fisher Scientific) , the chloride's lower inherent reactivity reduces the risk of hydrolytic degradation during storage and shipment, translating to more consistent lot-to-lot performance. The regioisomer 2-(chloromethyl)-1,3-difluoro-4-methylbenzene (CAS 647037-11-4) is listed at 98% purity by one supplier (Leyan) but has been discontinued by others (CymitQuimica), indicating a narrower and potentially less reliable supply chain .

building block purity reproducibility procurement specification

High-Value Application Scenarios for 1-(Chloromethyl)-2,3-difluoro-4-methylbenzene (CAS 1035574-30-1) Supported by Quantitative Evidence


Synthesis of Sub-Nanomolar PDE5 Inhibitors for Cardiovascular Drug Discovery

The compound serves as the direct alkylating agent for installing the 2,3-difluoro-4-methylbenzyl pharmacophore onto the N1 position of pyrazolo[3,4-b]pyridine cores, as described in Bayer's US9605008. The resulting PDE5 inhibitors achieve IC₅₀ values of 0.25–0.65 nM, representing a 12- to 32-fold potency improvement over the 3-fluoro-4-methylbenzyl analog (IC₅₀ = 8 nM) [1]. This application is relevant for groups pursuing next-generation PDE5 inhibitors with improved potency over sildenafil (IC₅₀ ≈ 3.5 nM for PDE5).

Preparation of BUB1 Kinase Inhibitors for Oncology Research Programs

The 2,3-difluoro-4-methylbenzyl group is a critical pharmacophoric element in Bayer's indazole-pyrimidine BUB1 inhibitors (US10266548), where it contributes to a BUB1 IC₅₀ of 6.70 nM [2]. The compound is therefore a strategic building block for medicinal chemistry teams developing mitotic checkpoint kinase inhibitors targeting chromosomal instability in cancer.

Controlled N-Alkylation of Sterically Hindered Heterocyclic Cores in Late-Stage Functionalization

The benzylic chloride leaving group provides a controlled reactivity profile that is approximately 50- to 100-fold slower than the corresponding benzyl bromide [3], enabling selective mono-N-alkylation of sterically congested or weakly nucleophilic heterocycles (e.g., pyrazolo[3,4-b]pyridines, indazoles) while minimizing dialkylation by-products. This makes the chloride the preferred electrophile for process-scale synthesis where impurity profiles must meet ICH Q3A thresholds.

Structure–Activity Relationship (SAR) Studies of Fluorinated Benzyl Pharmacophores Across Kinase Targets

The recurrence of the 2,3-difluoro-4-methylbenzyl motif across two distinct kinase inhibitor series (PDE5 and BUB1) from Bayer's patent estate [1][2] suggests it functions as a privileged benzyl fragment. Research groups engaged in kinase inhibitor scaffold-hopping or fast-follower programs can use this building block to probe whether the 2,3-difluoro-4-methylbenzyl motif confers a general potency advantage across additional kinase targets, using the published IC₅₀ benchmarks as reference points.

Quote Request

Request a Quote for Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.